N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a hydroxy group, an amino group, and an acetamide group, making it a versatile molecule for chemical reactions and biological interactions.
Mechanism of Action
Target of Action
A structurally similar compound, 4-(2-hydroxy-3-isopropylaminopropoxy)phenylacetic acid, is mentioned as a metabolite of the selective β-1 blocker drug metoprolol . This suggests that the compound might also target β-1 adrenergic receptors, which play a crucial role in the regulation of heart function.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride are not well-documented in the literature. Based on its structure, it can be inferred that it may interact with enzymes, proteins, and other biomolecules. The presence of a hydroxy group and an amine group suggests potential for hydrogen bonding and ionic interactions
Cellular Effects
It is plausible that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyacetophenone and 1-phenylethylamine.
Formation of Intermediate: The first step involves the reaction of 4-hydroxyacetophenone with epichlorohydrin to form an epoxide intermediate.
Amination: The epoxide intermediate is then reacted with 1-phenylethylamine to introduce the amino group, resulting in the formation of a secondary amine.
Acetylation: The secondary amine is acetylated using acetic anhydride to form the final product, N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-hydroxy-3-((1-methylpropyl)amino)propoxy)phenyl)acetamide
- N-(4-(2-hydroxy-3-((1-ethylpropyl)amino)propoxy)phenyl)acetamide
Uniqueness
N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride is unique due to the presence of the phenylethyl group, which can enhance its binding affinity and specificity for certain biological targets compared to similar compounds with different alkyl groups. This structural feature may result in distinct pharmacological profiles and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-[2-hydroxy-3-(1-phenylethylamino)propoxy]phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3.ClH/c1-14(16-6-4-3-5-7-16)20-12-18(23)13-24-19-10-8-17(9-11-19)21-15(2)22;/h3-11,14,18,20,23H,12-13H2,1-2H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIGQVMLWSPNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(COC2=CC=C(C=C2)NC(=O)C)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.